![molecular formula C19H20N2O2S B2778477 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1705438-37-4](/img/structure/B2778477.png)
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FTY720 or fingolimod and is a synthetic derivative of a natural product found in a fungus.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of furan derivatised [1,4] benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, were synthesized to explore their potential as VRV-PL-8a and H+/K+ ATPase inhibitors. These compounds showed promising results in preliminary studies, indicating their potential in treating inflammatory-related disorders while mitigating ulcer-inducing side effects associated with other NSAIDs (Lokeshwari et al., 2017).
Photoinduced Direct Oxidative Annulation
A study demonstrated the photoinduced direct oxidative annulation of certain compounds to produce highly functionalized polyheterocyclic ethanones. This process did not require transition metals or oxidants, showcasing a novel approach to synthesizing complex molecules (Zhang et al., 2017).
Molecular Docking and Antibacterial Activity
Novel synthesized pyrazole derivatives, including furan-2-yl compounds, were investigated for their antibacterial properties. Molecular docking studies were employed to understand their interaction with bacterial proteins, revealing significant activity against both Gram-positive and Gram-negative bacteria (Khumar et al., 2018).
Biomass-Derived Furanic Compounds Reduction
The catalytic reduction of biomass-derived furanic compounds was explored, focusing on hydrogenation reactions to convert oxygen-rich compounds efficiently. This research is crucial for biorefinery applications, demonstrating the versatility of furanic compounds in producing valuable chemicals (Nakagawa et al., 2013).
Alkaloids from Mangrove-Derived Actinomycete
Alkaloids containing furan-2-yl units were isolated from the fermentation broth of a mangrove-derived actinomycete. These compounds showed promising activity against the influenza A virus, highlighting the potential of furan-2-yl derivatives in developing new antiviral drugs (Wang et al., 2014).
properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWQMBWEJAKORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone |
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